methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate
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Overview
Description
Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their aromatic properties due to the delocalization of π-electrons. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents. One common method includes the reaction of 3,5-dimethyl-1,2-thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor functions by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dimethyl-1,2-thiazole-5-carboxylate
- Ethyl 3,5-dimethyl-1,2-thiazole-4-carboxylate
- Methyl 4-methyl-1,2-thiazole-5-carboxylate
Uniqueness
Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions enhances its stability and alters its electronic properties compared to other thiazole derivatives .
Properties
CAS No. |
21486-27-1 |
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Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3 |
InChI Key |
JHDDZIJMVIYYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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